molecular formula C35H36O7 B014605 Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate CAS No. 142797-33-9

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate

Cat. No.: B014605
CAS No.: 142797-33-9
M. Wt: 568.7 g/mol
InChI Key: ZSBAMJXOTVTRDC-UHFFFAOYSA-N
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Description

Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of the corresponding carboxylic acid with benzyl alcohol under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be employed as a probe or inhibitor in studying enzyme activities or cellular processes. Its ability to interact with specific molecular targets can provide insights into biological mechanisms.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may be exploited to design drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

  • Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate is structurally similar to other benzyl derivatives, such as Benzyl 3,4,5-tris(phenylmethoxy)oxane-2-carboxylate and this compound.

Uniqueness: What sets this compound apart from its analogs is its specific arrangement of methoxy and phenylmethoxy groups, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O7/c1-37-35-33(40-24-28-18-10-4-11-19-28)31(39-23-27-16-8-3-9-17-27)30(38-22-26-14-6-2-7-15-26)32(42-35)34(36)41-25-29-20-12-5-13-21-29/h2-21,30-33,35H,22-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBAMJXOTVTRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408135
Record name Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142797-33-9
Record name Benzyl 6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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